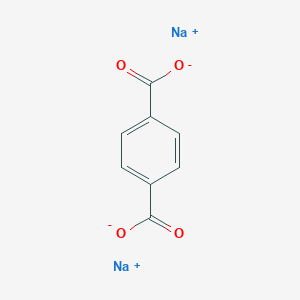
6beta-Naltrexol
Descripción general
Descripción
6beta-Naltrexol, also known as 6β-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes . With naltrexone therapy, this compound is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into this compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis would require specialized knowledge and tools .
Chemical Reactions Analysis
This compound is a major metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes . A study has developed a reliable and simple method for the simultaneous determination of naltrexone and this compound in human serum using high-performance liquid chromatography .
Physical And Chemical Properties Analysis
The recovery of the extraction method was 48% for naltrexone and 75% for this compound. The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for this compound .
Aplicaciones Científicas De Investigación
Opioid Antagonism in Gastrointestinal Transit and Antinociception
6β-Naltrexol demonstrates a distinct pharmacological profile, showing preferential antagonism of opioid effects on gastrointestinal transit over antinociception. This differentiates it from other opioid antagonists, with properties like intermediate selectivity for peripheral versus central opioid receptors, a long duration of action, and neutral antagonist qualities in opioid-exposed systems (Yancey-Wrona et al., 2009).
Kinetics and Inhibition in Human Liver Cytosol
Studies on the kinetics of 6β-Naltrexol formation from naltrexone in human liver cytosol highlight its potential variability in efficacy and patient compliance with naltrexone treatment. This variability could be due to genetic polymorphisms affecting enzymes responsible for 6β-Naltrexol formation (Porter, Somogyi, & White, 2000).
Pharmacokinetics in Animal Models
In-depth pharmacokinetic studies in animal models, such as Beagle dogs, provide insights into the behavior of 6β-Naltrexol in biological systems. These studies show that 6β-Naltrexol's pharmacokinetics do not change significantly after multiple administrations, suggesting its stable behavior in vivo (Yan et al., 2009).
Long-Acting Injectable Formulations
Long-acting injectable formulations of naltrexone, releasing 6β-Naltrexol, show promise in treating alcohol dependence. This formulation offers continuous exposure for several weeks, potentially benefiting patients with adherence challenges to oral naltrexone therapy (Dunbar et al., 2006).
Transdermal Delivery and Codrug Strategies
Research on enhancing the transdermal delivery of 6β-Naltrexol through codrug strategies indicates its potential for more effective and diverse therapeutic applications. This approach has shown promising results in increasing the delivery rate of 6β-Naltrexol across human skin (Kiptoo et al., 2006).
Differential Potency in Vivo and In Vitro
Comparative studies of 6β-Naltrexol and naltrexone show a significant difference in their in vivo potency in primates, suggesting that 6β-Naltrexol might have minimal roles in the therapeutic or antagonist effects of naltrexone in primates (Ko et al., 2006).
Alcohol Consumption Reduction
In rodent studies, 6β-Naltrexol has been shown to reduce alcohol consumption in a dose-dependent manner, suggesting its potential clinical use in treating alcohol dependency (Rukstalis et al., 2000).
Mecanismo De Acción
Target of Action
6β-Naltrexol is a peripherally-selective opioid receptor antagonist . It binds to the opioid receptors with affinity values of 2.12 nM for the μ-opioid receptor (MOR), 7.24 nM for the κ-opioid receptor (KOR), and 213 nM for the δ-opioid receptor (DOR) . Hence, 6β-Naltrexol shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR .
Mode of Action
In contrast to naltrexone, 6β-Naltrexol is a neutral antagonist of the MOR . This means it can antagonize the actions of both agonists and inverse agonists at the receptor .
Biochemical Pathways
6β-Naltrexol is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes . Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to 6β-Naltrexol .
Pharmacokinetics
With naltrexone therapy, 6β-Naltrexol is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into 6β-Naltrexol . The main parameters of the last dosing were as follows: t1/2alpha was (0.19 +/- 0.18) h, t1/2beta was (5.79 +/- 1.50) h, C (max) was (79.82 +/- 10.5) ng x mL (-1), t (peak) was (0.18 +/- 0.08) h, CL (s) was (1.12 +/- 0.07) L x kg (-1) x h (-1), V/F © was (2.10 +/- 0.27) L x kg (-1), and AUC (0-t) was (173.23 +/- 9.49) ng x h x mL (-1), separately .
Result of Action
6β-Naltrexol has been studied for the treatment of opioid-induced constipation . In animal studies, 6β-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism, whereas naltrexone showed no separation .
Action Environment
The action of 6β-Naltrexol can be influenced by environmental factors such as the presence of other drugs and the patient’s health status. For example, less reduction of naltrexone to 6β-Naltrexol seems to occur in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . It is still able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6beta-Naltrexol interacts with opioid receptors, showing selectivity for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR) and δ-opioid receptor (DOR) . It binds to these receptors with affinity values of 2.12 nM for the MOR, 7.24 nM for the KOR, and 213 nM for the DOR . These interactions are crucial in its role as an opioid receptor antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with opioid receptors. It acts as a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been shown to persist in biological fluids in higher amounts than naltrexone . This persistence may contribute to its clinical effects .
Dosage Effects in Animal Models
In animal studies, this compound showed about 10-fold separation in potency between peripheral and central opioid antagonism . It has much lower potential for producing opioid withdrawal symptoms than naltrexone at doses achieving similar central opioid blockade .
Metabolic Pathways
This compound is involved in metabolic pathways as a major active metabolite of naltrexone. It is formed by hepatic dihydrodiol dehydrogenase enzymes .
Transport and Distribution
This compound is said to have very limited capacity to cross the blood–brain barrier . It is still able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Subcellular Localization
Given its ability to cross into the brain and interact with opioid receptors, it can be inferred that it may localize to areas where these receptors are present .
Propiedades
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-PYIJOLGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197942 | |
| Record name | 6beta-Hydroxynaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49625-89-0, 20410-98-4 | |
| Record name | β-Naltrexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Naltrexol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxynaltrexone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxynaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20410-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 49625-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.BETA.-NALTREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)




